

Introduction to 4-Dodecylaniline: A Molecule of Dichotomous Nature

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Dodecylaniline**

Cat. No.: **B094358**

[Get Quote](#)

4-Dodecylaniline (CAS No. 104-42-7) is an organic compound that uniquely merges a hydrophilic aromatic amine head with a long, hydrophobic aliphatic tail.^[1] Structurally, it is an aniline molecule where a dodecyl group, a 12-carbon alkyl chain, is substituted at the para-position (the 4th carbon) of the benzene ring.^{[1][2]} This amphipathic character is the foundation of its utility, influencing its solubility, reactivity, and application as a key intermediate in the synthesis of surfactants, corrosion inhibitors, and liquid crystal materials.^{[1][3][4]}

This document serves as a foundational resource, elucidating the precise molecular structure and weight of **4-dodecylaniline**, supported by verifiable data and methodologies.

Elucidation of the Molecular Structure

The unequivocal identification and functional application of a chemical compound begin with a precise understanding of its structure.

IUPAC Nomenclature and Core Structure

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is **4-dodecylaniline**.^{[1][2]} This name precisely describes its two primary constituent parts:

- Aniline: A benzene ring substituted with an amino group (-NH₂).
- Dodecyl Group: A 12-carbon saturated alkyl chain (CH₃(CH₂)₁₁-).

The prefix "4-" indicates that the dodecyl group is attached to the fourth carbon atom of the benzene ring, directly opposite the amino group, a configuration also known as the para position.^[1]

The structural formula can be represented as $\text{CH}_3(\text{CH}_2)_{11}\text{C}_6\text{H}_4\text{NH}_2$.^{[5][6]} The Simplified Molecular-Input Line-Entry System (SMILES) string for this structure is CCCCCCCCCCCC1=CC=C(C=C1)N.^{[2][5]}

Visualization of the Molecular Architecture

A 2D representation of the molecular structure provides immediate clarity on the spatial arrangement of atoms and functional groups. The following diagram, generated using the DOT language, illustrates the connectivity within the **4-dodecylaniline** molecule.

Caption: 2D Chemical Structure of **4-Dodecylaniline**.

Molecular Formula and Weight Determination

The molecular formula and weight are fundamental quantitative descriptors critical for stoichiometric calculations in synthesis, analytical quantification, and formulation development.

Molecular Formula

Based on its constituent atoms (18 Carbon, 31 Hydrogen, and 1 Nitrogen), the molecular formula for **4-dodecylaniline** is $\text{C}_{18}\text{H}_{31}\text{N}$.^{[1][2][3][4][7][8][9]}

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights provided by IUPAC:

- Atomic weight of Carbon (C) ≈ 12.011 u
- Atomic weight of Hydrogen (H) ≈ 1.008 u
- Atomic weight of Nitrogen (N) ≈ 14.007 u

The calculation is as follows: MW = $(18 \times 12.011) + (31 \times 1.008) + (1 \times 14.007)$ MW = 216.198 + 31.248 + 14.007 MW = 261.453 g/mol

This calculated value aligns with the commonly cited molecular weight of approximately 261.45 g/mol .^{[3][4][5][6][7][9][10]} More precise values, such as 261.4454 g/mol , are derived from the isotopic masses of the most abundant isotopes of each element.^[8]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **4-dodecylaniline** dictate its handling, storage, and application. These properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	104-42-7	[1][2][3][4][5][6][8][9][11][12]
Molecular Formula	C ₁₈ H ₃₁ N	[1][2][3][4][7][8][9]
Molecular Weight	~261.45 g/mol	[3][4][5][6][7][9][10]
Appearance	White to pale yellow crystalline powder/solid	[4][5][10][12]
Melting Point	35-39 °C	[3][5][11][12]
Boiling Point	220-221 °C at 15 mmHg	[3][5]
Density	~0.89 - 0.9 g/cm ³	[4][11]
Solubility	Insoluble in water; Soluble in ethanol, ether	[4]
Flash Point	>110 °C (>230 °F)	[3]

Spectroscopic data are crucial for structural confirmation. Mass spectrometry of **4-dodecylaniline** typically shows a molecular ion peak [M]⁺ at m/z 261, corresponding to its molecular weight.^[2] Infrared (IR) spectroscopy reveals characteristic peaks for N-H stretching of the primary amine and C-H stretching from the aromatic ring and the long alkyl chain.^[2]

Representative Synthesis Protocol: Friedel-Crafts Alkylation

The synthesis of **4-dodecylaniline** can be achieved through various methods, with Friedel-Crafts alkylation being a common approach.^[1] The causality behind this choice lies in its efficiency for attaching alkyl chains to aromatic rings. The protocol below is a representative example based on established chemical principles.

Principle

This method involves the electrophilic substitution of an aniline derivative with an alkene (dodecene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).^[7] The catalyst activates the alkene, making it a potent electrophile that preferentially attacks the electron-rich aniline ring, primarily at the para position due to the ortho, para-directing nature of the amino group.

Step-by-Step Methodology^[7]

- Step 1: Reactor Setup
 - Charge a multi-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet with aniline and dodecenes under a positive nitrogen pressure to maintain an inert atmosphere.
- Step 2: Catalyst Addition
 - Slowly add aluminum chloride (AlCl_3) to the stirred mixture. An exothermic reaction may be observed. A phase transfer catalyst like methyltributylammonium chloride can be added to improve the reaction.
- Step 3: Reaction Heating
 - Heat the reaction mixture to approximately 160 °C and maintain this temperature for several hours (e.g., ~28 hours) to ensure the reaction proceeds to completion.
- Step 4: Work-up and Extraction

- Cool the mixture to room temperature and dilute it with a non-polar solvent mixture, such as n-heptane and methylene chloride.
- Wash the organic layer sequentially with water and a dilute aqueous ammonia solution to neutralize the acid and remove byproducts.
- Step 5: Isolation and Purification
 - Dry the organic phase over an anhydrous drying agent like sodium sulfate.
 - Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure.
 - The resulting crude product can be further purified by vacuum distillation or recrystallization to yield pure **4-dodecylaniline**.

This self-validating protocol includes a neutralization and washing step (Step 4) which is critical for removing the catalyst and ensuring the stability and purity of the final amine product.

Applications and Research Significance

The dual hydrophobic-hydrophilic nature of **4-dodecylaniline** makes it a valuable precursor in several fields:

- Surfactant Synthesis: It is a building block for producing specialized surfactants and detergents.[4][12]
- Corrosion Inhibition: Derivatives of **4-dodecylaniline**, such as Schiff bases, have demonstrated high efficiency in protecting metals like copper from corrosion.[1]
- Advanced Materials: It is used in the synthesis of liquid crystals and materials for self-assembling monolayers in nanotechnology.[4]
- Drug Development: The long alkyl chain can be exploited to increase the lipid solubility of potential drug candidates.[4]
- Carbon Nanotube Research: It has been investigated for its ability to aid in the solubilization of single-walled carbon nanotubes in water.[3][5][9]

Safety and Handling

4-Dodecylaniline is classified as harmful if swallowed and is very toxic to aquatic life, with long-lasting effects.[2][13][14]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[6][15]
- Handling: Avoid contact with skin and eyes and prevent the formation of dust. Use in a well-ventilated area.[13]
- Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Dodecylaniline | 104-42-7 [smolecule.com]
- 2. 4-Dodecylaniline | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Dodecylaniline | 104-42-7 [chemicalbook.com]
- 4. nbinfo.com [nbinfo.com]
- 5. 4-十二烷基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-十二烷基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Dodecylaniline synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Dodecylaniline [webbook.nist.gov]
- 9. scbt.com [scbt.com]
- 10. 4-Dodecylaniline | CymitQuimica [cymitquimica.com]
- 11. 4-Dodecylaniline | CAS#:104-42-7 | Chemsoc [chemsoc.com]
- 12. indiamart.com [indiamart.com]

- 13. chemicalbook.com [chemicalbook.com]
- 14. chemical-label.com [chemical-label.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction to 4-Dodecylaniline: A Molecule of Dichotomous Nature]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094358#4-dodecylaniline-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com